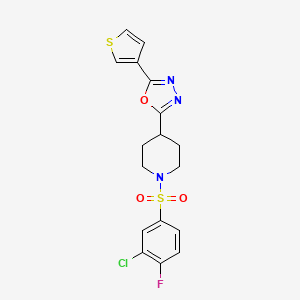

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Beschreibung

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a piperidine ring bearing a 3-chloro-4-fluorophenylsulfonyl group and a thiophene moiety. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous 1,3,4-oxadiazoles are known for antimicrobial, anticancer, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O3S2/c18-14-9-13(1-2-15(14)19)27(23,24)22-6-3-11(4-7-22)16-20-21-17(25-16)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBLNPKDYWIGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a novel synthetic derivative featuring a complex structure that combines a piperidine moiety, a sulfonyl group, and a thiophene ring. This unique structural arrangement suggests potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 427.89 g/mol. The presence of the 1,3,4-oxadiazole ring contributes to its biological activity by enhancing interactions with biological targets.

Biological Activity Overview

Research on similar compounds has demonstrated that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant biological activities:

- Antimicrobial Activity : Compounds with oxadiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene and piperidine moieties may enhance this antimicrobial effect through improved binding to bacterial enzymes.

- Anti-inflammatory Effects : Studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. For instance, certain derivatives have been reported to possess IC50 values lower than that of diclofenac, a common anti-inflammatory drug .

- Anticancer Potential : The compound's structure suggests potential anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation in various cancer types through mechanisms such as enzyme inhibition and disruption of cell signaling pathways .

Antimicrobial Evaluation

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial activity of several 1,3,4-oxadiazole derivatives. Among them, compounds exhibiting the oxadiazole ring demonstrated strong inhibitory effects against Mycobacterium bovis, indicating potential for developing new antitubercular agents .

Anti-inflammatory Assessment

In another evaluation focusing on anti-inflammatory properties, synthesized oxadiazole derivatives showed promising results with IC50 values significantly lower than traditional anti-inflammatory drugs . This highlights their potential as effective therapeutic agents in treating inflammatory conditions.

Anticancer Activity

Research has also highlighted the anticancer activity of oxadiazole derivatives. Compounds similar to this compound were assessed for cytotoxicity against various cancer cell lines. Notably, certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors involved in disease pathways.

- Cell Signaling Disruption : Interfering with cellular signaling cascades critical for tumor growth or inflammation.

Molecular docking studies could further elucidate these interactions by predicting binding affinities and elucidating the specific targets involved.

Comparative Analysis

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Sulfonyl Group Variations: The target compound’s 3-chloro-4-fluorophenylsulfonyl group differs from the 4-nitrophenylsulfonyl group in . The nitro group (electron-withdrawing) may enhance antibacterial activity via stronger hydrogen bonding, while the chloro-fluoro combination offers balanced lipophilicity and steric bulk for membrane penetration .

Heterocyclic Core Modifications: The 1,3,4-oxadiazole core in the target compound contrasts with 1,2,4-oxadiazole in . The position of nitrogen atoms affects ring stability and interaction with biological targets (e.g., enzymes or receptors) . Thiophene vs. Phenoxymethyl (): Thiophene’s sulfur atom may engage in π-π stacking or hydrophobic interactions, whereas phenoxymethyl provides flexibility and oxygen-mediated hydrogen bonding .

Halogen Effects :

- The 3-chloro-4-fluoro substitution in the target compound differs from isostructural chloro/bromo pairs in . Bromine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity enhances electronic effects in drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.